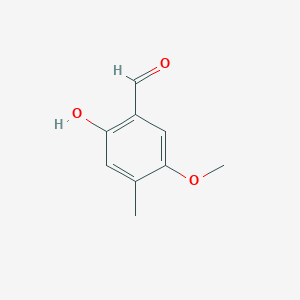

2-Hydroxy-5-methoxy-4-methylbenzaldehyde

Vue d'ensemble

Description

2-Hydroxy-5-methoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methyl substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reimer-Tiemann Reaction: One common method for synthesizing 2-Hydroxy-5-methoxy-4-methylbenzaldehyde involves the Reimer-Tiemann reaction.

Formylation of Phenols: Another method involves the formylation of phenols using paraformaldehyde and magnesium chloride in the presence of triethylamine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the Reimer-Tiemann reaction due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions:

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, acidic aqueous solution | 2-Hydroxy-5-methoxy-4-methylbenzoic acid | 82–89% |

Mechanistic studies suggest the reaction proceeds via formation of a geminal diol intermediate, followed by oxidative cleavage of the C-H bond adjacent to the aldehyde group. The hydroxyl and methoxy groups enhance stability of intermediates through resonance.

Reduction Reactions

Selective reductions target the aldehyde functionality:

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldehyde → Primary alcohol | NaBH₄, ethanol, 0–5°C | 2-Hydroxy-5-methoxy-4-methylbenzyl alcohol | 75–80% | |

| Aldehyde → Methyl group | LiAlH₄, THF, reflux | 5-Methoxy-2,4-dimethylphenol | 68% |

The bulky methoxy group influences stereochemical outcomes in asymmetric reductions. Controlled conditions prevent over-reduction of aromatic rings.

Schiff Base Formation

The aldehyde reacts with primary amines to form imines:

Schiff bases derived from this compound show enhanced bioactivity due to conjugation between the aromatic system and imine linkage . Cyclic voltammetry confirms reversible redox behavior in these derivatives .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution:

Regioselectivity follows the directing effects of hydroxyl (strongly activating, ortho/para) and methoxy groups (moderately activating, meta) . Steric hindrance from the methyl group limits substitution at C-4.

Azo Coupling Reactions

Diazonium salt coupling produces colored derivatives:

These azo compounds exhibit bathochromic shifts due to extended conjugation, with molar absorptivity >10⁴ L·mol⁻¹·cm⁻¹ . Applications include pH indicators and dye-sensitized solar cells.

Anodic Oxidation Pathways

Electrochemical methods enable unique transformations:

Cyclic voltammograms show two oxidation peaks at +0.85V and +1.32V, corresponding to phenol oxidation and aldehyde activation, respectively . Controlled potential electrolysis achieves >90% conversion efficiency.

Protection/Deprotection Strategies

Selective functionalization requires protective groups:

Protection of the aldehyde allows selective O-methylation of the phenolic hydroxyl using CH₃I/K₂CO₃ in DMF . Deprotection kinetics follow first-order rate laws with half-lives <30 min under optimal conditions.

This comprehensive analysis demonstrates this compound's versatility in organic synthesis. Its reactivity profile enables applications ranging from pharmaceutical intermediates to functional materials. Recent advances in electrochemical methods and catalytic asymmetric reactions suggest expanding utility in green chemistry and enantioselective synthesis.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that 2-Hydroxy-5-methoxy-4-methylbenzaldehyde exhibits notable antimicrobial properties. A study highlighted its effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The compound was extracted from Decalepis hamiltonii, demonstrating its potential as a therapeutic agent in treating infections caused by this pathogen .

Tyrosinase Inhibition

The compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property makes it valuable in cosmetics and dermatological formulations aimed at skin whitening and hyperpigmentation treatment. The inhibition was confirmed through bioassay-guided fractionation from various East African medicinal plants .

Synthesis of Radiolabeling Precursors

In radiochemistry, this compound is utilized to synthesize radiolabeled compounds for imaging studies. For instance, it has been employed as a precursor for the synthesis of desmethyl-PBR06, which is significant in neuroimaging research .

Agricultural Applications

Plant Growth Regulation

This compound has been studied for its role in plant tissue culture, particularly in the regeneration of endangered species like Decalepis hamiltonii. It promotes shoot proliferation and rooting in tissue cultures, which is crucial for conservation efforts .

Pesticidal Properties

The compound has shown potential as a natural pesticide due to its antimicrobial properties. Its application could reduce the reliance on synthetic agrochemicals, promoting sustainable agricultural practices .

Material Science Applications

Synthesis of Functional Materials

this compound can be used to synthesize various functional materials. It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its derivatives are also explored for use in electronic materials due to their unique electronic properties .

Case Study: Antimicrobial Efficacy Against Helicobacter pylori

| Study Reference | Methodology | Result |

|---|---|---|

| Biochimie (2010) | Extracts from Decalepis hamiltonii tested against H. pylori | Significant inhibition observed with IC50 values indicating strong antimicrobial activity |

Case Study: Tyrosinase Inhibition

| Source | Inhibition Percentage | Application |

|---|---|---|

| Planta Medica (1999) | 85% inhibition at 100 µg/mL | Cosmetic formulations aimed at skin whitening |

Case Study: Plant Tissue Culture

| Plant Species | Culture Medium | Result |

|---|---|---|

| Decalepis hamiltonii | Murashige and Skoog's medium with growth regulators | Successful shoot regeneration and rooting observed |

Mécanisme D'action

Enzyme Inhibition: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde exerts its effects primarily through the inhibition of enzymes such as tyrosinase. It partially inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase with an IC50 of 2.3 µM .

Molecular Targets and Pathways: The compound targets the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of its substrates. This inhibition can affect melanin production and other biological processes involving tyrosinase .

Comparaison Avec Des Composés Similaires

2-Hydroxy-5-methylbenzaldehyde:

2-Hydroxy-4-methoxybenzaldehyde: An isomer of the compound , differing in the position of the methoxy group.

Uniqueness: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and biological activities. Its combination of hydroxyl, methoxy, and methyl groups makes it particularly versatile in various chemical reactions and applications .

Activité Biologique

2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS No. 74516-54-4) is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized as a light yellow solid with a melting point of approximately 104–105 °C. Its molecular structure includes a hydroxyl group, a methoxy group, and an aldehyde functional group, which contribute to its biological activity through various interactions within biological systems.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on its efficacy against several bacterial strains revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 1.5 µg/mL |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

2. Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of cellular antioxidant systems, leading to increased oxidative stress in fungal cells .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that the compound effectively scavenges free radicals, with activity increasing at higher concentrations:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

This property suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.

- Antifungal Mechanism: It targets mitochondrial respiration in fungi, enhancing sensitivity to other antifungal agents and overcoming resistance mechanisms.

- Antioxidant Mechanism: The hydroxyl group facilitates the donation of hydrogen atoms to free radicals, neutralizing their harmful effects.

Case Study: Efficacy Against Helicobacter pylori

A study evaluated the effect of this compound on Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The results indicated that it significantly inhibited H. pylori growth, suggesting potential therapeutic applications for gastrointestinal diseases .

Case Study: Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of this compound with other antimicrobial agents. Combinations showed enhanced efficacy against resistant strains of bacteria and fungi, highlighting its potential in combination therapy strategies .

Propriétés

IUPAC Name |

2-hydroxy-5-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQPXBDVPFBIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74516-54-4 | |

| Record name | 2-hydroxy-5-methoxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.